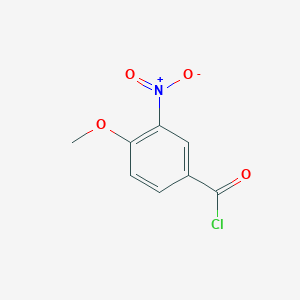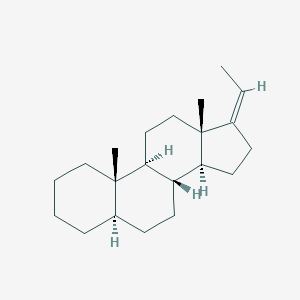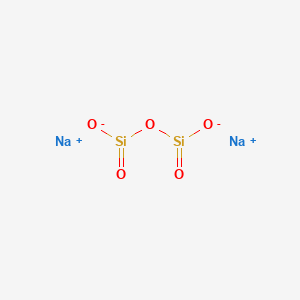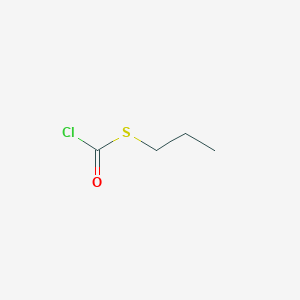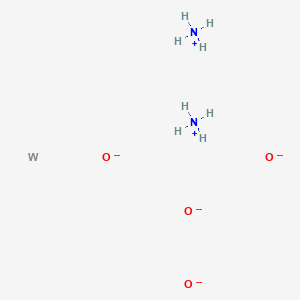
Diammonium tetratungsten tridecaoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diammonium tetratungsten tridecaoxide is an inorganic compound with the chemical formula (NH4)2W4O13. It is known for its unique properties and applications in various scientific fields. This compound is typically found as a silver-gray solid, either in amorphous or crystalline form .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diammonium tetratungsten tridecaoxide can be synthesized through various methods. One common approach involves the reaction of ammonium tungstate with tungsten trioxide under controlled conditions. The reaction typically takes place in an aqueous solution, followed by evaporation and crystallization to obtain the desired compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using high-purity starting materials. The process may include steps such as filtration, drying, and purification to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: Diammonium tetratungsten tridecaoxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique structure and the presence of tungsten atoms.
Common Reagents and Conditions:
Oxidation: In the presence of strong oxidizing agents, this compound can be oxidized to form higher oxidation state compounds.
Reduction: Reducing agents such as hydrogen gas or hydrazine can reduce the compound to lower oxidation state tungsten oxides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher tungsten oxides, while reduction can produce lower tungsten oxides or even elemental tungsten .
Scientific Research Applications
Mechanism of Action
The mechanism by which diammonium tetratungsten tridecaoxide exerts its effects is primarily related to its ability to interact with other molecules and ions. The tungsten atoms in the compound can participate in redox reactions, making it a versatile reagent in various chemical processes. Additionally, the ammonium ions can be exchanged with other cations, leading to the formation of different compounds with unique properties .
Comparison with Similar Compounds
Diammonium tetratungsten tridecaoxide can be compared with other tungsten-based compounds, such as:
Ammonium paratungstate (APT): APT is another tungsten compound with a different stoichiometry and structure. It is commonly used as a precursor for tungsten metal production.
Tungsten trioxide (WO3): Tungsten trioxide is a simpler tungsten oxide with different properties and applications, particularly in catalysis and electrochromic devices.
Uniqueness: this compound stands out due to its specific ammonium and tungsten composition, which imparts unique chemical and physical properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for scientific research and industrial use .
Properties
IUPAC Name |
diazanium;oxygen(2-);tungsten |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H3N.4O.W/h2*1H3;;;;;/q;;4*-2;/p+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADASPCYGYFWOI-UHFFFAOYSA-P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[O-2].[O-2].[O-2].[O-2].[W] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H8N2O4W-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.92 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12398-61-7 |
Source


|
| Record name | Ammonium tungsten oxide ((NH4)2W4O13) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012398617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diammonium tetratungsten tridecaoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.385 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
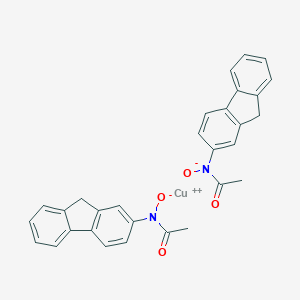
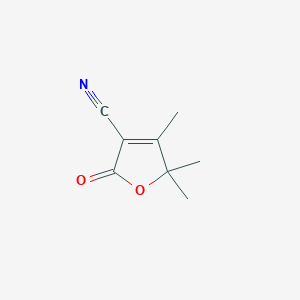
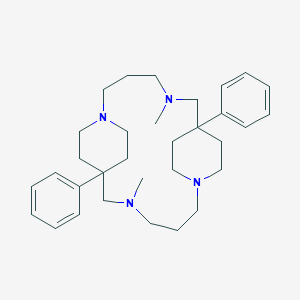
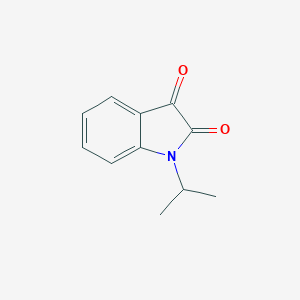
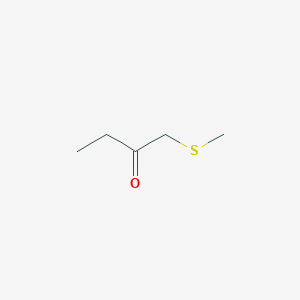
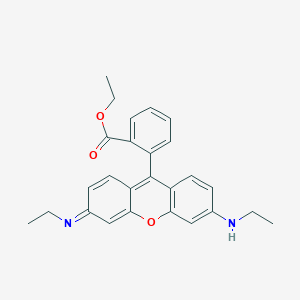
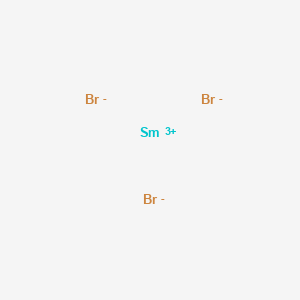

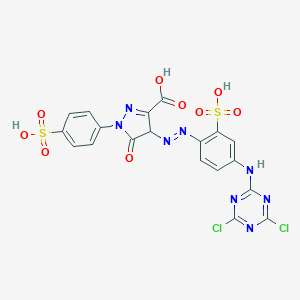
![(1R,13R)-9-Methoxy-7,11,17,19,23-pentaoxahexacyclo[11.10.0.02,10.04,8.014,22.016,20]tricosa-2(10),3,5,8,14,16(20),21-heptaene](/img/structure/B77291.png)
